N-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide N-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13507330
InChI: InChI=1S/C23H24BNO3/c1-22(2)23(3,4)28-24(27-22)20-15-14-19(17-12-8-9-13-18(17)20)21(26)25-16-10-6-5-7-11-16/h5-15H,1-4H3,(H,25,26)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC4=CC=CC=C4
Molecular Formula: C23H24BNO3
Molecular Weight: 373.3 g/mol

N-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide

CAS No.:

Cat. No.: VC13507330

Molecular Formula: C23H24BNO3

Molecular Weight: 373.3 g/mol

* For research use only. Not for human or veterinary use.

N-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide -

Specification

Molecular Formula C23H24BNO3
Molecular Weight 373.3 g/mol
IUPAC Name N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide
Standard InChI InChI=1S/C23H24BNO3/c1-22(2)23(3,4)28-24(27-22)20-15-14-19(17-12-8-9-13-18(17)20)21(26)25-16-10-6-5-7-11-16/h5-15H,1-4H3,(H,25,26)
Standard InChI Key QPBSDSCGISDDTK-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC4=CC=CC=C4
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide, reflects its structural complexity. The naphthalene core is substituted at the 1-position with a carboxamide group (-C(=O)NHPh) and at the 4-position with a tetramethyl dioxaborolane ring. This boronic ester group is critical for facilitating Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₂₄BNO₃
Molecular Weight373.3 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC4=CC=CC=C4
InChIKeyQPBSDSCGISDDTK-UHFFFAOYSA-N
PubChem CID75486570

The planar naphthalene system enables π-π stacking interactions, while the boronic ester enhances solubility in organic solvents and reactivity toward electrophiles.

Synthesis and Characterization

Table 2: Representative Reaction Conditions for Boronate Synthesis

ParameterTypical Value
CatalystPd(dppf)Cl₂ or Pd(PPh₃)₄
Ligand1,1′-Bis(diphenylphosphino)ferrocene (dppf)
Solvent1,4-Dioxane or THF
Temperature80–100°C
Reaction Time12–24 hours
BasePotassium acetate (KOAc)

Analytical Characterization

The compound is characterized using:

  • Nuclear Magnetic Resonance (NMR): ¹¹B NMR typically shows a peak near 30 ppm for the dioxaborolane group, while ¹H NMR reveals distinct signals for the naphthalene protons (δ 7.5–8.5 ppm) and tetramethyl groups (δ 1.0–1.3 ppm).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 373.3.

Applications in Organic Synthesis and Materials Science

Cross-Coupling Reactions

The tetramethyl dioxaborolane group enables participation in Suzuki-Miyaura couplings, forming biaryl structures essential for:

  • Pharmaceutical intermediates: Synthesis of kinase inhibitors and antiviral agents .

  • Organic electronics: Construction of conjugated polymers for OLEDs and photovoltaic devices.

Supramolecular Chemistry

The naphthalene-carboxamide moiety facilitates host-guest interactions, making the compound a candidate for sensor development. For example, boronate-functionalized naphthalenes have been used in glucose-sensing systems .

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